
Ethyl 8-(4-bromophenyl)-8-oxooctanoate
Overview
Description
Ethyl 8-(4-bromophenyl)-8-oxooctanoate is an ethyl ester derivative featuring an 8-carbon aliphatic chain terminated by a ketone group and a 4-bromophenyl substituent. This compound is notable for its bifunctional reactivity: the ethyl ester group enables nucleophilic substitution or hydrolysis, while the 4-bromophenyl moiety contributes to aromatic interactions and halogen-based electronic effects. It serves as a versatile intermediate in pharmaceutical synthesis, particularly for constructing bioactive molecules with tailored lipophilicity and steric profiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 8-(4-bromophenyl)-8-oxooctanoate typically involves the esterification of 8-(4-bromophenyl)-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
8-(4-bromophenyl)-8-oxooctanoic acid+ethanolacid catalystEthyl 8-(4-bromophenyl)-8-oxooctanoate+water
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group in the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 8-(4-bromophenyl)-8-oxooctanoic acid.
Reduction: 8-(4-bromophenyl)-8-hydroxyoctanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-(4-bromophenyl)-8-oxooctanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 8-(4-bromophenyl)-8-oxooctanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and release of the corresponding acid and alcohol. The bromophenyl group can also interact with various molecular targets, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Structural Analogs with Halogenated Aromatic Substituents
Ethyl 8-(2-Chlorophenyl)-8-oxooctanoate (CAS: 1153292-02-4)
- Key Differences : The chlorine atom replaces bromine, and its position shifts from the para (4-) to ortho (2-) position on the phenyl ring.
- Impact : Chlorine’s lower electronegativity and smaller atomic radius reduce steric hindrance compared to bromine. The ortho substitution may lead to conformational strain, affecting crystallization and reactivity .
- Applications : Discontinued due to stability concerns, highlighting the superior stability of the 4-bromo analog .
8-(4-Bromophenyl)-8-oxooctanoic Acid (CAS: 35333-31-4)
- Key Differences : The ethyl ester is replaced by a carboxylic acid group.
- Impact : The free acid form exhibits higher polarity, reducing solubility in organic solvents. It is prone to decarboxylation under basic conditions, whereas the ester form offers better stability for storage and synthetic manipulations .
Analogs with Modified Ester Groups
Methyl 8-((4-Hydroxyphenyl)amino)-8-oxooctanoate
- Key Differences: The ethyl ester is substituted with a methyl group, and the 4-bromophenyl is replaced by a 4-hydroxyphenylamino moiety.
- The hydroxyphenylamino group introduces hydrogen-bonding capability, making this analog more suitable for targeting polar biological receptors .
- Applications : Demonstrated antiproliferative activity in biomedical studies, unlike the bromophenyl variant, which is primarily a synthetic intermediate .
Complex Derivatives with Extended Functionality
Ethyl 8-[4-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate (CAS: 898782-16-6)
- Key Differences : Incorporates a spirocyclic amine-dioxolane system attached to the phenyl ring.
- Impact : The spiro structure introduces rigidity and chirality, which could enhance selectivity in enzyme inhibition. However, the increased molecular weight (417.55 g/mol) and complexity reduce synthetic accessibility compared to the parent compound .
Analogs with Alternative Aromatic Substituents
Ethyl 8-(3,5-Dimethoxyphenyl)-8-oxooctanoate (CAS: 898758-69-5)
- Key Differences : Methoxy groups at the 3- and 5-positions replace the bromine atom.
- Impact: Methoxy groups donate electron density via resonance, altering the aromatic ring’s electronic profile.
Data Tables for Comparative Analysis
Table 1: Physical and Structural Properties
Biological Activity
Ethyl 8-(4-bromophenyl)-8-oxooctanoate is a synthetic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has a molecular formula of C17H23BrO3, with a molecular weight of approximately 351.28 g/mol. The compound features a bromophenyl group attached to an octanoate backbone, which contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the bromine atom in the para position enhances the compound's lipophilicity, potentially increasing its ability to penetrate cellular membranes and interact with intracellular targets.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation: It is hypothesized that this compound can bind to specific receptors, modulating their activity and influencing downstream signaling pathways.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis or function, leading to cell lysis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models.
Cytotoxicity and Anticancer Potential
Research into the cytotoxic effects of this compound has shown promising results against several cancer cell lines. The compound induces apoptosis through intrinsic pathways, making it a candidate for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Differences | Biological Activity |
---|---|---|---|
Ethyl 8-(3-bromophenyl)-8-oxooctanoate | C17H23BrO3 | Bromine at meta position | Reduced potency against bacteria |
Ethyl 8-(4-chlorophenyl)-8-oxooctanoate | C17H22ClO3 | Chlorine instead of bromine | Different receptor binding affinity |
Ethyl 8-(4-methoxyphenyl)-8-oxooctanoate | C18H26O4 | Methoxy group enhances solubility | Enhanced anti-inflammatory effects |
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The study highlighted the compound's potential as a lead for developing new antibiotics .
- Anti-inflammatory Research : In a preclinical model of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .
- Cytotoxicity Assays : In vitro assays showed that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM. This indicates significant potential for further exploration in cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 8-(4-bromophenyl)-8-oxooctanoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling reactions between activated carboxylic acid derivatives and aryl bromides. For example:
- Step 1: Activate the carboxylic acid precursor (e.g., 8-methoxy-8-oxooctanoic acid) using coupling agents like N,N-diisopropylcarbodiimide (DIC) or HATU ( ).
- Step 2: Perform nucleophilic substitution or Friedel-Crafts acylation with 4-bromophenyl derivatives. Solvent choice (e.g., DMF or CH₂Cl₂) and temperature (room temperature to 50°C) significantly impact yield.
- Optimization Tips:
- Use HATU/DIPEA in DMF for amide bond formation (67–73% yields, ).
- Monitor reaction progress via TLC or LC-MS to minimize byproducts.
- Purify via silica gel chromatography with gradients of DCM/MeOH ().
Table 1: Comparison of Coupling Agents and Yields
Coupling Agent | Solvent | Temperature | Yield (%) | Reference |
---|---|---|---|---|
DIC | CH₂Cl₂ | RT | ~60 | |
HATU/DIPEA | DMF | RT | 67–73 |
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify key signals (e.g., ester carbonyl at ~173 ppm, bromophenyl aromatic protons at 7.4–7.8 ppm) ().
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions.
- Mass Spectrometry:
- HRMS-ESI: Confirm molecular ion ([M+H]⁺) with <1 ppm error (e.g., m/z 405.2738 observed vs. 405.2748 calculated, ).
- X-ray Crystallography:
- Purity Check:
- HPLC with UV detection (λ = 235–254 nm) to ensure >95% purity.
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry using B3LYP/6-31G(d) basis sets. Input crystallographic coordinates () for accuracy.
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Docking:
- Dock the compound into protein targets (e.g., antiproliferative agents, ) using AutoDock Vina.
- Validate docking poses with MD simulations (AMBER or GROMACS).
- Reactivity Studies:
- Simulate reaction pathways (e.g., hydrolysis of the ester group) using Gaussian or ORCA.
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
Methodological Answer:
- Cross-Validation:
- Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw).
- Reconcile discrepancies in aromatic proton shifts by examining solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
- Crystallographic Validation:
- Use X-ray data () to confirm bond lengths/angles, overriding ambiguous NMR assignments.
- Dynamic Effects:
- Account for conformational flexibility via variable-temperature NMR or NOESY to detect hindered rotation.
- Software Tools:
Q. What strategies mitigate toxicity risks during handling and disposal of this compound?
Methodological Answer:
- Handling Protocols:
- Waste Management:
- In Case of Exposure:
Q. How can researchers design derivatives of this compound to enhance bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Synthetic Routes:
Properties
IUPAC Name |
ethyl 8-(4-bromophenyl)-8-oxooctanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAGOUNIEVPAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452346 | |
Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362669-43-0 | |
Record name | Ethyl 4-bromo-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362669-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 8-(4-BROMOPHENYL)-8-OXOOCTANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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